molecular formula C7H14F3N B15244562 (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine

Cat. No.: B15244562
M. Wt: 169.19 g/mol
InChI Key: MKMGTKSLFCQGBE-YFKPBYRVSA-N
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Description

(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyl-1-trifluoromethyl-propylamine.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or resolving agents.

    Methylation: The final step involves the methylation of the amine group to obtain the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine: The enantiomer of the compound, differing in its chiral configuration.

    N-Methyl-2,2-dimethyl-1-propylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-Methyl-2,2-dimethyl-1-trifluoromethyl-ethylamine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

(S)-N-Methyl-2,2-dimethyl-1-trifluoromethyl-propylamine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

(2S)-1,1,1-trifluoro-N,3,3-trimethylbutan-2-amine

InChI

InChI=1S/C7H14F3N/c1-6(2,3)5(11-4)7(8,9)10/h5,11H,1-4H3/t5-/m0/s1

InChI Key

MKMGTKSLFCQGBE-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(F)(F)F)NC

Canonical SMILES

CC(C)(C)C(C(F)(F)F)NC

Origin of Product

United States

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